

4-(3-Bromophenyl)-2,6-diphenylpyrimidine molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3-Bromophenyl)-2,6-diphenylpyrimidine

Cat. No.: B2373271

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **4-(3-Bromophenyl)-2,6-diphenylpyrimidine**

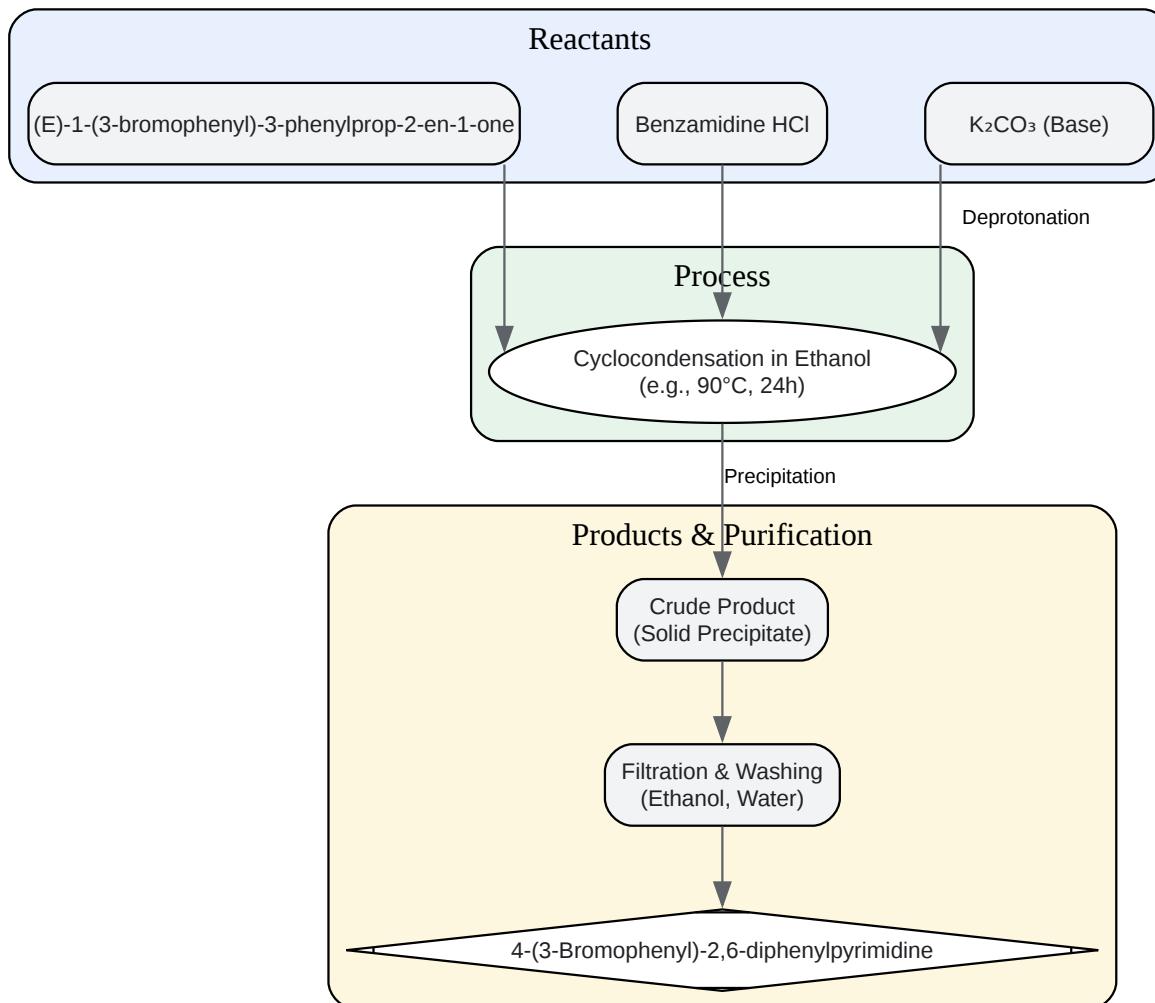
For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] This guide focuses on **4-(3-Bromophenyl)-2,6-diphenylpyrimidine**, a molecule of significant interest due to its unique combination of a proven heterocyclic core and strategically positioned functional groups amenable to further synthetic modification. As a senior application scientist, my objective is to provide not just a static description of this molecule, but a dynamic guide to its structural elucidation. We will explore the causality behind the necessary experimental choices, from synthesis to advanced characterization, providing field-proven insights for professionals in drug discovery and development. This document is designed as a self-validating system, where each described protocol serves to confirm the molecule's identity and conformation, ensuring the highest degree of scientific integrity.

Molecular Identity and Physicochemical Characteristics

The foundational step in any molecular investigation is to establish the compound's basic identity and properties. **4-(3-Bromophenyl)-2,6-diphenylpyrimidine** is a solid, appearing as a white to off-white crystalline powder under standard conditions.[2][3] Its key identifiers and physicochemical properties are summarized below, providing a baseline for all subsequent experimental work. The presence of the bromine atom and the aromatic systems suggests moderate to low aqueous solubility and a preference for organic solvents.


Property	Value	Source(s)
CAS Number	864377-28-6	[2]
Molecular Formula	C ₂₂ H ₁₅ BrN ₂	[4]
Molecular Weight	387.27 g/mol	[3]
Melting Point	134.0 to 138.0 °C	[2]
Boiling Point	~450 °C (Predicted)	[2]
Density	~1.345 g/cm ³ (Predicted)	[3]
Appearance	White to Almost white powder to crystal	
SMILES	C1=CC=C(C=C1)C2=CC(=NC =N2)C3=CC=CC=C3)C4=CC([4] =CC=C4)Br	

Synthesis Pathway and Mechanistic Considerations

The construction of the target molecule is most effectively achieved through a well-established condensation reaction, a cornerstone of heterocyclic chemistry. The primary documented route involves the reaction of a chalcone derivative with benzamidine.[2] Understanding this pathway is critical, as impurities or side products from the synthesis can confound subsequent structural analysis.

The chosen synthesis involves the cyclocondensation of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one with benzamidine hydrochloride.[2] This reaction leverages the electrophilic nature of the β -carbon of the α,β -unsaturated ketone (chalcone) and the nucleophilic character of the amidine nitrogens. The use of a base, such as potassium carbonate, is essential to

deprotonate the benzamidine hydrochloride, liberating the free amidine to participate in the reaction.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-(3-Bromophenyl)-2,6-diphenylpyrimidine**.

A Guide to Structural Elucidation

Confirming the molecular structure of **4-(3-Bromophenyl)-2,6-diphenylpyrimidine** requires a multi-technique approach. The following protocols are presented as a self-validating workflow,

where the results of each experiment corroborate the others to build an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Ensure the sample is fully dissolved.
- Instrument Setup: Use a high-field NMR spectrometer (≥ 400 MHz is recommended for optimal resolution of aromatic signals).
- Acquisition of ^1H Spectrum: Acquire a standard proton spectrum. The expected chemical shift range is ~7.0-9.0 ppm.
- Acquisition of ^{13}C Spectrum: Acquire a proton-decoupled carbon spectrum. The expected chemical shift range is ~110-170 ppm for the aromatic and pyrimidine carbons.
- Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ^1H spectrum to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm) and the ^{13}C spectrum accordingly (e.g., CDCl_3 at 77.16 ppm).

Anticipated Spectral Features:

- ^1H NMR: The 15 protons are all in the aromatic region. The signals will be complex due to overlapping multiplets. Key diagnostic signals would include those from the 3-bromophenyl ring, which would exhibit a distinct splitting pattern. The lone proton on the pyrimidine ring (at C5) is expected to be a singlet and shifted downfield.
- ^{13}C NMR: Expect 11 distinct signals in the aromatic region (some carbons will be equivalent by symmetry in the unsubstituted phenyl rings). The carbons of the pyrimidine ring (C2, C4, C5, C6) will be key identifiers, with C2, C4, and C6 typically appearing at lower field (> 150 ppm).

ppm) and the carbon bearing the bromine atom (C3' of the bromophenyl ring) showing a characteristic shift around 122 ppm.

Mass Spectrometry (MS)

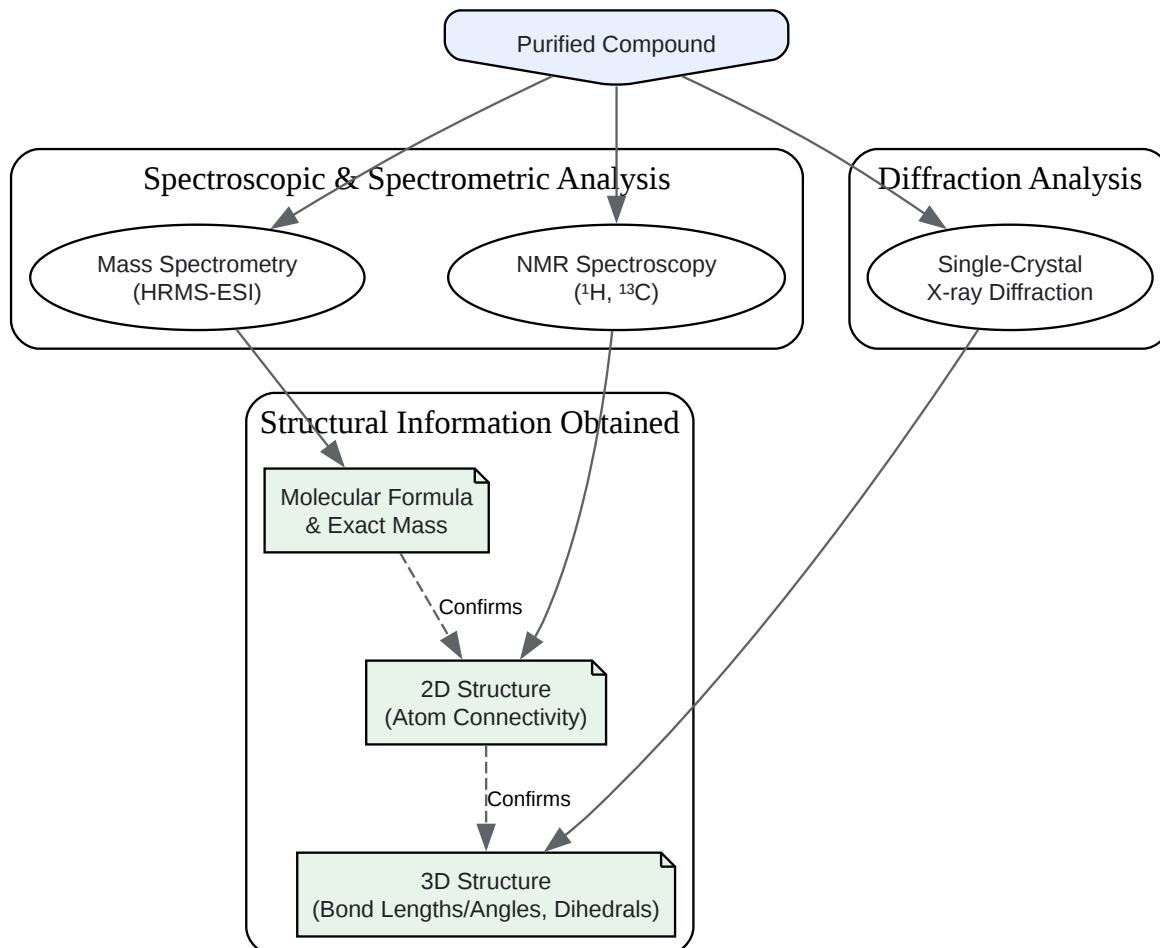
MS provides the exact molecular weight and offers clues to the structure through fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the observation of the molecular ion.
- Analysis: Analyze the sample using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
- Data Analysis: Look for the molecular ion peak $[M+H]^+$. A key diagnostic feature will be the isotopic pattern characteristic of a molecule containing one bromine atom: two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ^{79}Br and ^{81}Br). The exact mass measurement should be within 5 ppm of the calculated value for $\text{C}_{22}\text{H}_{16}\text{BrN}_2^+$.

Single-Crystal X-ray Diffraction

While NMR and MS establish connectivity, only X-ray crystallography can definitively determine the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the crucial dihedral angles between the ring systems.


Experimental Protocol: X-ray Crystallography

- Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A recommended starting point is slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/dichloromethane or ethyl acetate/hexane).

- Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
- Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal vibrations. Collect diffraction data by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy bromine atom, which simplifies finding the remaining atoms. Refine the structural model against the experimental data to achieve the best fit.

Expected Structural Insights:

Based on data from the closely related compound 4-(4-bromophenyl)-2,6-diphenylpyridine, the three phenyl rings are not expected to be coplanar with the central pyrimidine ring.^{[5][6]} They will likely be twisted with significant dihedral angles, adopting a propeller-like conformation to minimize steric hindrance between the ortho-hydrogens of the phenyl groups and the pyrimidine ring.^{[5][6]} This non-planar structure is a critical determinant of how the molecule can interact with biological targets.

[Click to download full resolution via product page](#)

Caption: A validated workflow for complete molecular structure elucidation.

Relevance in Drug Discovery and Development

The structural features of **4-(3-Bromophenyl)-2,6-diphenylpyrimidine** make it a molecule of high interest for drug development.

- **Scaffold Hopping and Analogs:** The pyrimidine core is a privileged scaffold, present in numerous approved drugs.^{[7][8]} This molecule serves as an excellent starting point for creating libraries of analogs.

- Site for Further Functionalization: The bromine atom is not merely a substituent; it is a versatile chemical handle. It is ideally suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and efficient introduction of diverse chemical groups to probe the structure-activity relationship (SAR).^[9]
- Potential as a Kinase Inhibitor: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of ATP. A related compound, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, was identified as a potent inhibitor of adenosine kinase, highlighting the potential of the 3-bromophenyl pyrimidine motif in targeting this important class of enzymes.^[10] The non-planar, propeller-like structure may be crucial for fitting into specific enzymatic clefts.

Conclusion

The molecular structure of **4-(3-Bromophenyl)-2,6-diphenylpyrimidine** is more than a static arrangement of atoms; it is a platform for therapeutic innovation. This guide has detailed the necessary methodologies to synthesize and unambiguously characterize its structure, emphasizing a self-validating workflow that ensures scientific rigor. From its synthesis via cyclocondensation to its detailed analysis by NMR, MS, and X-ray crystallography, each step provides a layer of confirmation. The resulting structural knowledge—particularly the anticipated non-planar conformation and the reactive bromine handle—positions this molecule as a valuable intermediate for medicinal chemists aiming to develop next-generation therapeutics, particularly in areas like oncology and inflammatory diseases.^[11]

References

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 2024.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Abdullahi, S. R., et al. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128, 2024.
- The Role of Pyrimidine Derivatives in Modern Pharmaceuticals.
- Recent medicinal approaches of novel pyrimidine analogs: A review.
- **4-(3-bromophenyl)-2,6-diphenylpyrimidine** CAS No.: 864377-28-6. Alfa Chemical.
- 4-(4-bromophenyl)-2,6-diphenylpyrimidine. PubChemLite.
- 4-(4-Bromophenyl)-2,6-diphenylpyridine.

- **4-(3-bromophenyl)-2,6-diphenylpyrimidine.** PubChemLite.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- 4-(4-Bromophenyl)-2,6-Diphenylpyrimidine CAS: 58536-46-2 Formula: C₂₂H₁₅BrN₂.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
- Process for the preparation of 4-bromophenyl derivatives.
- 4-(4-Bromophenyl)-2,6-diphenylpyridine.
- Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
- Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
- Lee, C. H., et al. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. *Journal of Medicinal Chemistry*, 44(13), 2133-8, 2001.
- Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine.
- (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
- Crystal Structure of 4'-Phenyl-1',4'-Dihydro-2,2':6',2"-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. MDPI, 2018.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. gsconlinepress.com [gsconlinepress.com]
- 2. 4-(3-Bromophenyl)-2,6-diphenylpyrimidine CAS#: 864377-28-6 [m.chemicalbook.com]
- 3. China 4-(3-bromophenyl)-2,6-diphenylpyrimidine CAS No.: 864377-28-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 4. PubChemLite - 4-(3-bromophenyl)-2,6-diphenylpyrimidine (C₂₂H₁₅BrN₂) [pubchemlite.lcsb.uni.lu]
- 5. 4-(4-Bromophenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 10. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(3-Bromophenyl)-2,6-diphenylpyrimidine molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2373271#4-3-bromophenyl-2-6-diphenylpyrimidine-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com